REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([O:6]CC)=[O:5].[OH-].[Na+]>C(O)C>[CH3:1][C:2]([CH3:12])([CH2:9][CH2:10][CH3:11])[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC)(CCC)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature
|
Type
|
CUSTOM
|
Details
|
were removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with MTBE (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined MTBE extracts were washed with brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (˜40 g)
|
Type
|
FILTRATION
|
Details
|
The drying reagent was filtered
|
Type
|
CUSTOM
|
Details
|
the MTBE was removed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)O)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223 g | |
YIELD: PERCENTYIELD | 95.1% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |